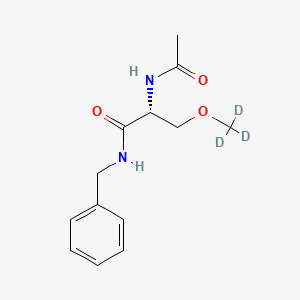

Lacosamide-d3

説明

特性

IUPAC Name |

(2R)-2-acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPJLAIAVCUEMN-IBIJPGRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Pathway

The primary route involves substituting conventional diazomethane (CH₂N₂) with deuterated diazomethane (CD₂N₂) during the methylation step. This method leverages the original lacosamide synthesis protocol (CN105646284A) with isotopic modification:

-

Intermediate Preparation :

-

React D-serine with benzylamine, isobutyl chlorocarbonate, and triethylamine in dichloromethane at -15°C to form R-2-isobutoxycarbonyl-N-benzyl-3-hydroxypropanamide.

-

-

Deuterated Methylation :

-

Treat the intermediate with CD₂N₂ in diethyl ether at 0°C, followed by room-temperature stirring for 5 hours.

-

Reaction :

-

-

Deprotection and Acetylation :

-

Hydrolyze the product with HCl, followed by acetylation using acetic anhydride to yield Lacosamide-d3.

-

Key Data

| Parameter | Value |

|---|---|

| Yield | 68% (crude), 99% isotopic purity |

| Reaction Time | 5 hours (methylation step) |

| Temperature | 0°C → 25°C (methylation) |

Nucleophilic Substitution with Deuterated Methyl Halides

Synthetic Pathway

This method substitutes iodomethane (CH₃I) with deuterated methyl iodide (CD₃I) in the presence of silver oxide (Ag₂O) (WO2011092559A1):

-

Intermediate Synthesis :

-

Condense D-serine methyl ester with benzylamine to form N-benzyl-3-hydroxypropanamide.

-

-

Deuterated Methylation :

-

React the intermediate with CD₃I and Ag₂O in tetrahydrofuran (THF) at 30°C.

-

Reaction :

-

-

Acetylation :

-

Acetylate the product using acetic anhydride to obtain this compound.

-

Key Data

| Parameter | Value |

|---|---|

| Yield | 72% (after crystallization) |

| Isotopic Purity | 99.9% (by ¹H NMR) |

| Solvent System | THF/Water (9:1) |

Chiral Resolution with Deuterated Starting Materials

Synthetic Pathway

This approach begins with deuterated D-serine derivatives (WO2012041986A1):

-

Deuterated Serine Preparation :

-

Synthesize D-serine-d₃ by enzymatic resolution of DL-serine-d₃ using acylase.

-

-

Condensation and Methylation :

-

Condense D-serine-d₃ with benzylamine and isobutyl chloroformate.

-

Methylate the hydroxyl group using dimethyl sulfate-d₆ ((CD₃)₂SO₄) in NaOH.

-

-

Acetylation and Purification :

-

Acetylate the amine group and purify via ethyl acetate crystallization.

-

Key Data

| Parameter | Value |

|---|---|

| Chiral Purity | >99.9% (HPLC) |

| Deuterium Content | 99.5% (MS analysis) |

| Overall Yield | 58% |

Analytical Validation of this compound

Cross-Validation with LC-MS/MS

A cross-validation study compared HPLC-UV and LC-MS/MS methods using clinical plasma samples spiked with this compound (Eurekakit):

| Parameter | HPLC-UV | LC-MS/MS |

|---|---|---|

| Linearity (µg/mL) | 0.5–12.5 | 0.1–15.0 |

| LOD | 0.2 µg/mL | 0.05 µg/mL |

| Precision (RSD%) | <5% | <3% |

| Accuracy (%) | 96.3–103.5 | 98.1–101.2 |

Challenges and Optimization

化学反応の分析

科学研究への応用

ラコサミド-d3は、いくつかの科学研究への応用を持っています。

化学: 薬物の安定性と分解産物を研究するために、分析化学における基準物質として使用されます。

生物学: 生物学的システムにおけるラコサミドの代謝経路と相互作用の理解に役立ちます。

医学: ラコサミドの吸収、分布、代謝、排泄を決定するための薬物動態研究に使用されます。

科学的研究の応用

Pharmacokinetics and Metabolism

Lacosamide-d3's pharmacokinetic properties have been studied extensively:

- Bioavailability : Lacosamide exhibits high oral bioavailability, with studies indicating it reaches approximately 85% concentration in cerebrospinal fluid compared to serum levels .

- Half-life : The half-life of lacosamide is about 13 hours, allowing for twice-daily dosing regimens .

- Metabolic Pathways : The use of this compound facilitates the understanding of metabolic pathways through isotopic tracing, which can identify the effects of various factors on drug metabolism.

Adjunctive Therapy for Epilepsy

Lacosamide has been evaluated as an adjunctive treatment for patients with refractory epilepsy:

- Efficacy : Clinical trials have shown that lacosamide significantly reduces seizure frequency in patients with focal seizures. For instance, a study reported a 50% responder rate of 41.4% for lacosamide compared to 37.5% for placebo .

- Safety Profile : Lacosamide is generally well-tolerated, with adverse events reported at rates comparable to placebo . Common side effects include dizziness and somnolence .

Pediatric Applications

Research has also focused on the use of lacosamide in pediatric populations:

- A study involving children aged under four years indicated that while the efficacy was not superior to placebo, lacosamide was well tolerated and had an acceptable safety profile .

- Long-term follow-up showed improvements in neurodevelopmental levels among children receiving lacosamide therapy .

Efficacy in Generalized Tonic-Clonic Seizures

A phase 3 trial demonstrated that lacosamide significantly reduced the risk of developing secondary generalized tonic-clonic seizures compared to placebo, with a hazard ratio of 0.540 (95% CI: 0.377 to 0.774) .

| Treatment Group | No of Patients | Seizure-Free Rate (%) | Median Time to Second Seizure (Days) |

|---|---|---|---|

| Lacosamide | 118 | 31.3 | Not estimable |

| Placebo | 121 | 17.2 | 77.0 |

Combination Therapy Studies

Studies have explored the combination of lacosamide with other antiepileptic drugs:

作用機序

類似の化合物との比較

類似の化合物

レベチラセタム: 部分発作の治療に使用される別の抗てんかん薬。

ブリバラセタム: 同様の作用機序を持つ、より新しい抗てんかん薬。

カルバマゼピン: ナトリウムチャネルも標的とする伝統的な抗てんかん薬ですが、作用機序が異なります。

ラコサミド-d3の独自性

ラコサミド-d3は、ナトリウムチャネルの遅い不活性化を選択的に強化することで独特であり、これは、通常は速い不活性化に影響を与える他の抗てんかん薬とは異なります。 この選択的な作用により、副作用が少なくなり、患者さんの忍容性が向上します.

類似化合物との比較

Regulatory and Commercial Considerations

- Regulatory Status: Non-deuterated Lacosamide is approved as Vimpat® for epilepsy and neuropathic pain . This compound, however, is a research-grade compound without therapeutic approval.

- Pricing Variability :

Key Advantages of this compound

- Enhanced Specificity : Deuterium substitution reduces matrix effects in MS-based assays .

- Stability : Isotopic labeling minimizes metabolic degradation during sample preparation .

- Versatility: Compatible with diverse chromatographic conditions (e.g., HSS T3 columns with 10 mM ammonium acetate/methanol) .

生物活性

Lacosamide-d3 is a deuterated analog of lacosamide, an antiepileptic drug (AED) that has gained attention for its efficacy in managing various seizure types. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Lacosamide acts primarily as a modulator of voltage-gated sodium channels (VGSCs). It enhances the slow inactivation of these channels without affecting fast inactivation, which is crucial for controlling neuronal excitability. This selective modulation helps to prevent excessive neuronal firing, a hallmark of seizure activity. Research indicates that lacosamide also interacts with the collapsing response mediator protein 2 (CRMP-2), which plays a role in neuronal growth and synaptic plasticity .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of lacosamide, exhibiting high oral bioavailability (approximately 100%) and linear pharmacokinetics across a wide dose range. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~100% |

| Time to Maximum Concentration (Tmax) | 1-4 hours |

| Volume of Distribution (Vd) | 0.6 L/kg |

| Half-life | 13 hours |

This compound is rapidly absorbed and reaches steady-state plasma concentrations after three days of twice-daily administration .

Case Studies and Clinical Trials

Several studies have evaluated the efficacy of lacosamide in different patient populations. A notable randomized controlled trial involved 242 patients with generalized-onset seizures, where lacosamide significantly reduced the frequency of seizures compared to placebo. The Kaplan-Meier survival estimates indicated a notable difference in freedom from second primary generalized tonic-clonic seizures (PGTCS) at 24 weeks: 31.3% for lacosamide versus 17.2% for placebo (p=0.011) .

Table: Efficacy Data from Clinical Trials

| Study Type | Patient Population | Outcome Measure | Lacosamide Group (%) | Placebo Group (%) |

|---|---|---|---|---|

| Randomized Controlled Trial | Generalized-onset seizures | Freedom from PGTCS | 31.3 | 17.2 |

| Real-World Study | Focal seizures | Seizure freedom at 12 months | 60.2 | N/A |

In real-world settings, lacosamide has shown similar outcomes to clinical trials, with higher rates of seizure freedom reported among patients who initiated treatment with lacosamide compared to those who switched from other AEDs .

Safety Profile

The safety profile of this compound is consistent with that of lacosamide, characterized by a relatively low incidence of adverse effects. Common side effects include dizziness, somnolence, and headache. A study reported that treatment-emergent adverse events occurred in approximately 79% of patients treated with lacosamide, with dizziness being the most frequent . Importantly, no serious adverse events or deaths were reported during clinical trials.

Table: Common Adverse Effects

| Adverse Effect | Incidence (%) |

|---|---|

| Dizziness | 23.1 |

| Somnolence | 16.5 |

| Headache | 14.0 |

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing and characterizing Lacosamide-d3 with high isotopic purity?

- Answer : Synthesis requires selecting appropriate deuterated precursors (e.g., deuteration at the acetamido group) and optimizing reaction conditions (temperature, solvent, catalysts) to minimize isotopic dilution. Characterization involves mass spectrometry (MS) for isotopic enrichment verification (>98% d3) and nuclear magnetic resonance (NMR) to confirm structural integrity. High-performance liquid chromatography (HPLC) with UV detection is critical to isolate this compound from non-deuterated impurities . Stability testing under varying pH and temperature conditions ensures isotopic integrity during storage.

Q. How can researchers design stability studies for this compound under physiological conditions?

- Answer : Stability protocols should mimic physiological environments (e.g., pH 7.4 buffer, 37°C) and include forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradation pathways. Analytical methods like LC-MS/MS quantify intact this compound and its metabolites. Data interpretation must differentiate between deuterium loss (via H/D exchange) and structural degradation, requiring parallel experiments with non-deuterated Lacosamide as a control .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices during pharmacokinetic studies?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (using this compound as an internal standard) ensures specificity and minimizes matrix effects. Method validation must include linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>85%) in plasma or cerebrospinal fluid. Cross-validation against non-deuterated Lacosamide is essential to confirm no isotopic interference .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic pathways of this compound compared to non-deuterated Lacosamide?

- Answer : KIEs alter CYP450-mediated metabolism, particularly at the acetamido group. Advanced studies involve in vitro microsomal assays (human liver microsomes) to compare metabolic rates (Vmax/Km) and metabolite profiles (via high-resolution MS). Computational modeling (e.g., density functional theory) predicts deuterium-induced bond stabilization, explaining reduced clearance rates observed in vivo .

Q. What experimental designs resolve contradictions in reported binding affinities of this compound to synaptic vesicle protein 2A (SV2A)?

- Answer : Contradictions arise from assay variability (radioligand vs. fluorescence polarization). A standardized protocol should include:

- Radioligand Binding : Use [<sup>3</sup>H]-Lacosamide-d3 in SV2A-transfected cells with Scatchard analysis.

- Functional Assays : Measure synaptic vesicle exocytosis inhibition in primary neurons.

- Controls : Compare results with non-deuterated Lacosamide and negative controls (e.g., levetiracetam). Meta-analysis of data across labs using random-effects models can address heterogeneity .

Q. How can researchers optimize isotopic labeling strategies to study this compound’s blood-brain barrier (BBB) penetration?

- Answer : Combine deuterium labeling with positron-emitting isotopes (e.g., <sup>11</sup>C) for dual-tracer PET imaging. Methodological steps:

Synthesize [<sup>11</sup>C]-Lacosamide-d3 via Pd-mediated carboxylation.

Conduct dynamic PET scans in non-human primates to quantify BBB permeability (K1 values).

Validate with LC-MS/MS analysis of brain homogenates. Cross-referencing with MRI-based permeability models enhances accuracy .

Q. What statistical approaches are recommended for reconciling conflicting pharmacokinetic data from cross-species studies of this compound?

- Answer : Apply mixed-effects population pharmacokinetic modeling (NONMEM) to account for interspecies variability in clearance and volume of distribution. Covariates (e.g., cytochrome P450 expression levels, plasma protein binding) should be included. Bootstrapping validates model robustness, while Bayesian hierarchical models adjust for study-specific biases .

Q. How do researchers address challenges in meta-analyses of this compound’s anticonvulsant efficacy across heterogeneous preclinical models?

- Answer : Use PRISMA guidelines to standardize inclusion criteria (e.g., seizure models: maximal electroshock vs. pentylenetetrazole-induced). Perform subgroup analyses stratified by species, dosing regimen, and outcome measures (seizure latency vs. mortality). Sensitivity analyses exclude studies with high risk of bias (e.g., inadequate blinding). Data pooling requires inverse-variance weighting to account for sample size disparities .

Methodological Frameworks

- Data Contradiction Analysis : Triangulate results across orthogonal assays (e.g., in vitro binding, in vivo efficacy) and apply Bradford-Hill criteria to assess causality .

- Isotopic Integrity Monitoring : Use Fourier-transform infrared spectroscopy (FTIR) to track deuterium retention during long-term stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。